molecular formula C19H13FN2 B14626641 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- CAS No. 57555-32-5

9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-

Cat. No.: B14626641
CAS No.: 57555-32-5
M. Wt: 288.3 g/mol
InChI Key: LYWUPQYQODJKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a fluorophenyl group attached to the carbazole moiety, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, influencing the pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazol-3-amine: Lacks the fluorophenyl group, which can affect its chemical and physical properties.

    9-Ethyl-9H-carbazol-3-ylamine: Contains an ethyl group instead of a fluorophenyl group, leading to different reactivity and applications.

    3-Amino-9-ethylcarbazole: Another derivative with different substituents, affecting its properties and uses.

Uniqueness

The presence of the fluorophenyl group in 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- makes it unique compared to other carbazole derivatives

Properties

CAS No.

57555-32-5

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

N-(9H-carbazol-3-yl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C19H13FN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H

InChI Key

LYWUPQYQODJKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.